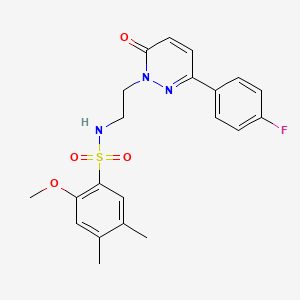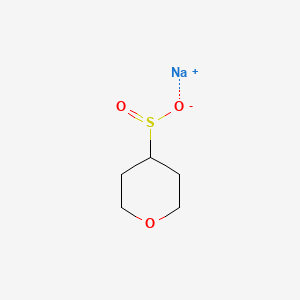
4-((6,7-dimethoxy-1-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((6,7-dimethoxy-1-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide is a useful research compound. Its molecular formula is C29H36N4O6 and its molecular weight is 536.629. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound is involved in the synthesis of various heterocyclic systems, which are crucial in the development of novel pharmaceuticals. Nagarajan et al. (1994) demonstrated its use in the formation of novel alkaloidal systems, highlighting its significance in creating diverse molecular structures (Nagarajan et al., 1994).
Pharmacological Studies
- Malinka et al. (2001) explored the synthesis and in vivo pharmacology of derivatives of this compound, focusing on its potential applications in treating various conditions (Malinka et al., 2001).
- Dehdashti et al. (2013) assessed its use in tumor imaging, particularly in evaluating tumor proliferation using PET imaging. This research underlines the compound's potential in oncological diagnostics (Dehdashti et al., 2013).
Chemical Synthesis and Applications
- White and Baker (1990) discussed its role in the synthesis of dimethyl dicarbamates derived from tetrahydro-4-oxoquinazolines, indicating its utility in producing complex chemical structures (White & Baker, 1990).
- Chu et al. (1991) investigated the synthesis, antibacterial activities, and pharmacological properties of enantiomers of temafloxacin hydrochloride, where this compound plays a significant role (Chu et al., 1991).
Cancer Research
- Ruchelman et al. (2004) studied novel anticancer agents with potent topoisomerase I-targeting activity and cytotoxicity, where this compound was instrumental in the synthesis of effective cancer treatments (Ruchelman et al., 2004).
Propriétés
| 1216724-75-2 | |
Formule moléculaire |
C29H36N4O6 |
Poids moléculaire |
536.629 |
Nom IUPAC |
4-[[6,7-dimethoxy-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C29H36N4O6/c1-18(2)30-27(35)21-11-9-20(10-12-21)16-33-28(36)22-14-24(38-4)25(39-5)15-23(22)32(29(33)37)17-26(34)31-13-7-6-8-19(31)3/h9-12,14-15,18-19H,6-8,13,16-17H2,1-5H3,(H,30,35) |
Clé InChI |
IFEFPEWDNGDVQG-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1C(=O)CN2C3=CC(=C(C=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NC(C)C)OC)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


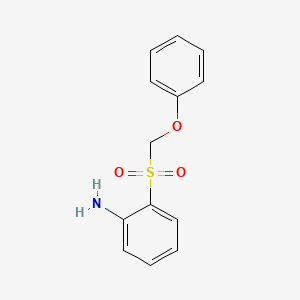

![2-Chloro-N-(2-methylpropyl)-N-[1-(oxolan-3-yloxy)propan-2-yl]acetamide](/img/structure/B2955402.png)
![(Z)-ethyl 2-((2,3-dimethoxybenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2955403.png)
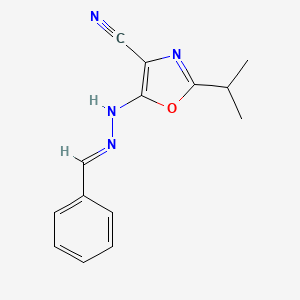

![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2955408.png)

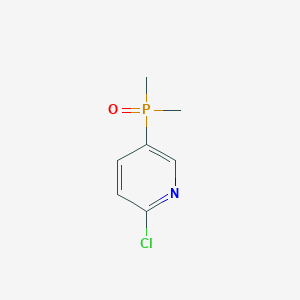
![2-(3-(m-tolyl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2955414.png)
![1-{4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}ethanone](/img/structure/B2955415.png)
